molecular formula C29H26Cl2N2O5 B578191 Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- CAS No. 1240137-81-8

Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-

Cat. No.: B578191
CAS No.: 1240137-81-8
M. Wt: 553.436
InChI Key: SXCFTBTXHZXEIN-NRFANRHFSA-N
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Description

The compound Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- (hereafter referred to as Compound A) is a structurally complex benzamide derivative. Key features include:

  • A 3-chlorobenzamide core.
  • A 1,3-dioxo-isoindol-2-yl moiety linked to the ethyl backbone.
  • A (1S)-stereocenter at the ethyl group.
  • 4-Isopropoxy and 4-(2-chloroacetyl)phenylmethyl substituents .

Properties

IUPAC Name

3-chloro-N-[(2S)-1-[4-(2-chloroacetyl)phenyl]-3-(1,3-dioxoisoindol-2-yl)propan-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26Cl2N2O5/c1-17(2)38-26-12-11-20(14-24(26)31)27(35)32-21(13-18-7-9-19(10-8-18)25(34)15-30)16-33-28(36)22-5-3-4-6-23(22)29(33)37/h3-12,14,17,21H,13,15-16H2,1-2H3,(H,32,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFTBTXHZXEIN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)C(=O)CCl)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)- (CAS Number: 1240137-81-8) has been studied for its potential therapeutic applications, particularly in cancer and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C29H26Cl2N2O5C_{29}H_{26}Cl_2N_2O_5 with a molecular weight of 553.43 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

Research indicates that benzamide derivatives can interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The specific compound has shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives exhibit anticancer properties through several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit CA IX with an IC50 value ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .
  • Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed that the compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls, suggesting a potent pro-apoptotic effect .
  • Cell Proliferation Inhibition : The compound exhibited considerable cytotoxicity against various cancer cell lines, with significant reductions in cell viability observed at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Inhibition Studies : Compounds structurally related to benzamide have shown significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at concentrations around 50 µg/mL .

Study on CA IX Inhibition

A detailed study focused on the design and synthesis of benzamide derivatives highlighted their potential as selective CA IX inhibitors. The research utilized molecular docking studies to confirm favorable binding interactions with the CA IX protein (PDB ID: 5FL6), supporting the hypothesis that these compounds can effectively target tumor-associated pathways .

Evaluation of Anticancer Efficacy

In another study, several benzamide derivatives were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds similar to the one not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Data Tables

Activity IC50 Value (nM) Target
CA IX Inhibition10.93 - 25.06Carbonic Anhydrase IX
Cell Viability (MDA-MB-231)Significant reduction observedBreast Cancer Cells
Antimicrobial Activity>80% inhibition at 50 µg/mLStaphylococcus aureus, Klebsiella pneumoniae

Comparison with Similar Compounds

Structural Features and Substituents

Compound Core Structure Key Substituents Unique Features Reference
Compound A Benzamide 3-Chloro, 4-isopropoxy, 1,3-dioxo-isoindol-2-yl, (1S)-ethyl configuration Stereospecificity; chloroacetyl group
N-Benzyl-2-(tetrahydroisoquinolin-2-yl)acetamides Benzamide + tetrahydroisoquinoline Diethylamino, methoxy, alkyl/aryl groups (e.g., propyl, benzyl) Variable aminoalkyl side chains
Indole-3-yl acetamides (e.g., 10j, 10k) Indole + benzamide 4-Chlorobenzoyl, 5-methoxy, 2-methyl, substituted aryl (naphthyl, nitrophenyl) Anticancer activity; heterocyclic indole
Benzamide, 2-(1,3-dioxo-isoindol-2-yl)-N-(4-methoxyphenyl) Benzamide + isoindole dione 4-Methoxyphenyl, isoindole dione Simplified isoindole dione substitution
4-Chloro-N-(4,5-diphenyl-1H-triazol-1-yl)benzamide Benzamide + triazole 4-Chloro, diphenyltriazole Triazole as a directing group

Key Observations :

  • Chloro substituents (3-chloro in Compound A vs. 4-chloro in ) influence electronic properties and binding selectivity.
  • Stereochemistry in Compound A may confer specificity in biological interactions, a feature absent in most analogs .

Key Observations :

  • Yields for benzamide derivatives vary widely (6–90%), influenced by steric hindrance and reaction complexity.
  • Stereoselective synthesis (as inferred for Compound A) often requires chiral catalysts or resolving agents, increasing synthetic difficulty .

Key Observations :

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